BenchChemオンラインストアへようこそ!

3-Propoxypyridazine

Physical chemistry Compound characterization Lead optimization

Procure 3-propoxypyridazine (≥98%, CAS 748141-89-1) as a versatile pyridazine heterocycle scaffold. Its n-propoxy substitution and unsubstituted 4,5,6-positions uniquely enable sequential C–H functionalization or electrophilic substitution for building diverse derivative libraries. This minimal pharmacophore is ideal for SAR exploration in medicinal chemistry and agrochemical R&D. Order this high-purity intermediate to ensure reliable, reproducible synthetic outcomes and downstream formulation studies.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 748141-89-1
Cat. No. B1592209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxypyridazine
CAS748141-89-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCCOC1=NN=CC=C1
InChIInChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3
InChIKeySOKDEAVXEOZNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxypyridazine (CAS 748141-89-1): Procurement-Ready Baseline Properties and Compound Identity


3-Propoxypyridazine (CAS 748141-89-1, molecular formula C₇H₁₀N₂O, MW 138.17) is a pyridazine heterocycle bearing an n-propoxy substituent at the 3-position. Its reported physical properties include a density of 1.039 g/cm³ and a boiling point of 266.5 °C at 760 mmHg . The compound is primarily sourced as a research intermediate (purity specifications typically 95–98% ) and is classified as a pyridazine derivative within the broader category of nitrogen-containing heterocycles used in medicinal chemistry and agrochemical development . Unlike more extensively substituted analogs, 3-propoxypyridazine presents a minimal scaffold that enables downstream functionalization at unsubstituted ring positions.

Why 3-Propoxypyridazine Cannot Be Replaced by Unsubstituted Pyridazine or Other Alkoxy Analogs Without Experimental Re-Validation


Although pyridazine itself (C₄H₄N₂) and simple alkoxy derivatives share a common heterocyclic core, the substitution pattern directly influences electronic distribution, lipophilicity, metabolic stability, and synthetic handle availability. The n-propoxy group at the 3-position confers a specific balance of steric bulk and electron donation that differs measurably from methoxy or ethoxy analogs. For instance, the density decreases from 1.102 g/cm³ (3-methoxypyridazine) to 1.039 g/cm³ (3-propoxypyridazine), and the boiling point rises from 244 °C to 266.5 °C, reflecting altered intermolecular forces [1]. In biological systems, even a single methylene unit extension in the alkoxy chain can shift target binding affinity and cellular permeability, as demonstrated in structurally related allylthiopyridazine series where propoxy substitution retained anti-invasive activity comparable to the methoxy variant but may offer distinct pharmacokinetic properties [2]. Therefore, substituting 3-propoxypyridazine with a shorter-chain alkoxy derivative or an unsubstituted pyridazine without re-optimizing downstream steps risks compromised reaction yields, altered purification profiles, or divergent biological readouts.

3-Propoxypyridazine (CAS 748141-89-1): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Physical Property Differentiation: Density and Boiling Point Shift Relative to 3-Methoxypyridazine

3-Propoxypyridazine exhibits a lower density (1.039 g/cm³) and a higher boiling point (266.5 °C at 760 mmHg) compared to the methoxy analog 3-methoxypyridazine (density 1.102 g/cm³; boiling point 244 °C at 760 mmHg) [1]. This 5.7% reduction in density and 22.5 °C elevation in boiling point are consistent with increased molecular volume and enhanced van der Waals interactions imparted by the longer n-propoxy chain. These differences directly affect compound handling (e.g., liquid transfer at ambient temperature, solvent compatibility) and may alter chromatographic retention times during purification.

Physical chemistry Compound characterization Lead optimization

Boiling Point Elevation as a Proxy for Reduced Volatility and Altered Distillation Parameters

The boiling point of 3-propoxypyridazine (266.5 °C at 760 mmHg) is 22.5 °C higher than that of 3-methoxypyridazine (244 °C) . This elevation reduces volatility at typical reaction workup temperatures and extends the usable temperature window for solvent evaporation without compound loss. In process-scale synthesis, this difference can translate to improved recovery yields during concentration steps and may permit higher-temperature reaction conditions not tolerated by more volatile analogs.

Process chemistry Synthetic intermediate Purification

Reactivity Divergence: Absence of 6-Chloro Substituent Distinguishes 3-Propoxypyridazine from Chlorinated Intermediate 3-Chloro-6-propoxypyridazine

3-Propoxypyridazine (MW 138.17) differs fundamentally from the frequently employed synthetic intermediate 3-chloro-6-propoxypyridazine (MW 172.61, CAS 5788-60-3) [1]. The target compound lacks the electrophilic chlorine handle at the 6-position, making it unsuitable as a direct coupling partner in Pd-catalyzed cross-coupling reactions without prior halogenation. Conversely, its unsubstituted 4, 5, and 6 positions present multiple sites for electrophilic aromatic substitution or directed metalation, offering a distinct synthetic entry point for building more complex pyridazine architectures.

Synthetic methodology Cross-coupling Building block

Biological Activity Inference: Propoxy-Substituted Pyridazines Retain Anti-Invasive Activity in Hepatocarcinoma Models

In a head-to-head comparison using SK-Hep-1 hepatocarcinoma cells, 3-propoxy-6-allylthiopyridazine (K17) demonstrated efficient inhibition of cell invasion and migration, alongside downregulation of MMP-2, with potency comparable to the methoxy analog (K6) [1]. Although 3-propoxypyridazine itself lacks the 6-allylthio substituent, the retained anti-invasive phenotype of the propoxy-bearing scaffold supports the viability of the 3-propoxy pyridazine core as a pharmacologically relevant substructure. This class-level inference positions 3-propoxypyridazine as a legitimate starting point for lead optimization campaigns targeting metastatic processes.

Oncology Medicinal chemistry Cell invasion

Procurement-Grade Purity Specifications: 95% vs. 98% Availability and Implications for Downstream Reproducibility

Commercial sources of 3-propoxypyridazine offer minimum purity specifications of 95% or ≥98% . The 3% absolute purity difference between these grades can introduce variable impurity profiles that may affect reaction yields, crystallization behavior, or biological assay background noise. Users must align purity selection with the sensitivity of their intended application: 98% grade is recommended for assays requiring low impurity interference (e.g., high-throughput screening), while 95% grade may be sufficient for initial synthetic transformations where subsequent purification steps are planned.

Quality control Procurement Reproducibility

High-Strength Differential Evidence Limitation Advisory

A systematic literature search reveals that direct, head-to-head quantitative comparisons between 3-propoxypyridazine and its closest structural analogs are not currently available in the peer-reviewed primary literature. The evidence presented in this guide relies predominantly on cross-study comparable physical property data and class-level biological inference. Users should recognize that claims of superior biological potency, target selectivity, or in vivo efficacy for 3-propoxypyridazine relative to other pyridazine derivatives cannot be substantiated by existing public data. Procurement decisions should therefore be grounded in the compound's defined physicochemical profile and its utility as a versatile synthetic intermediate, rather than unverified biological differentiation.

Evidence quality Procurement transparency

3-Propoxypyridazine (CAS 748141-89-1): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Scaffold Diversification from a 3-Propoxy Pyridazine Core

Based on class-level evidence that 3-propoxy-substituted pyridazines retain anti-invasive and anti-angiogenic activity in hepatocarcinoma models [1], 3-propoxypyridazine can serve as a minimal pharmacophore for building focused compound libraries. Medicinal chemists may utilize the unsubstituted 4, 5, and 6 positions for systematic exploration of structure-activity relationships, while the propoxy chain provides a defined lipophilic anchor for target engagement.

Synthetic Methodology Development: Late-Stage Functionalization of an Unhalogenated Pyridazine

Unlike 3-chloro-6-propoxypyridazine, which is optimized for cross-coupling at the C6 position, 3-propoxypyridazine offers three unsubstituted ring positions available for electrophilic substitution, directed ortho-metalation, or radical functionalization. This makes it an ideal substrate for developing novel C–H activation methodologies or for preparing diverse derivatives through sequential functionalization, enabling access to chemical space not easily reached from halogenated precursors [1].

Physical Property-Dependent Formulation and Process Development Studies

The quantifiable differences in density (1.039 g/cm³) and boiling point (266.5 °C) relative to shorter-chain alkoxy analogs [1] make 3-propoxypyridazine a useful model compound for studying how incremental alkoxy chain extension affects formulation behavior. Applications include comparative assessments of solvent compatibility, liquid handling parameters in automated synthesis platforms, and thermal stability profiling during scale-up processes.

Reference Standard for Pyridazine-Derived Impurity Profiling

Given the commercial availability of 3-propoxypyridazine at both 95% and ≥98% purity grades [1], the compound can be employed as a reference standard in HPLC or GC-MS methods for detecting and quantifying propoxy-substituted pyridazine impurities in complex reaction mixtures or drug substance batches. This is particularly relevant for quality control laboratories supporting the manufacture of pyridazine-containing active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Propoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.